Uracil-15N2, also known as 1,3-^15N2-uracil, is a nitrogen-labeled derivative of uracil, a pyrimidine nucleobase found in ribonucleic acid (RNA). This compound is particularly significant in molecular biology and biochemistry due to its role as an isotopically labeled precursor, facilitating various scientific applications, including studies in nucleic acid metabolism and dynamics. The compound's chemical formula is with a molecular weight of approximately 114.07 g/mol. Uracil-15N2 is used in high-resolution nuclear magnetic resonance spectroscopy and other analytical techniques to trace metabolic pathways and interactions within biological systems .
Source: Uracil-15N2 can be synthesized from natural uracil through specific chemical reactions that incorporate nitrogen isotopes. It is commercially available from several suppliers specializing in isotopically labeled compounds .
Classification: Uracil-15N2 belongs to the class of pyrimidine nucleobases and is categorized as an isotopically labeled compound. It is used extensively in biochemical research for its ability to provide insights into nucleic acid function and structure.
The synthesis of Uracil-15N2 typically involves a combination of organic synthesis and enzymatic methods. One notable approach is the chemo-enzymatic synthesis, which allows for selective incorporation of isotopes into the nucleobase structure.
The molecular structure of Uracil-15N2 features a pyrimidine ring with two nitrogen atoms substituted at positions 1 and 3:
Uracil-15N2 participates in various chemical reactions typical of nucleobases:
The mechanism by which Uracil-15N2 functions in biological systems primarily involves its incorporation into RNA during transcription processes:
Uracil-15N2 exhibits several important physical and chemical properties:
Uracil-15N2 has numerous scientific applications:
The precision synthesis of Uracil-¹⁵N₂ (CAS: 5522-55-4) requires strategic placement of stable ¹⁵N isotopes at the N1 and N3 positions of the pyrimidine ring. Modern methodologies have evolved significantly from early stoichiometrically inefficient approaches to contemporary chemo-enzymatic strategies that achieve exceptional isotopic fidelity and yield. Key optimization strategies include:
Precursor-Directed Labeling: The most efficient synthetic route utilizes ¹⁵N-enriched urea (98 atom % ¹⁵N) as the labeled precursor. This compound serves as the nitrogen source for constructing the uracil ring through condensation reactions with β-keto acids or derivatives of acrylic acid. The reaction specificity ensures predominant incorporation at the N1 and N3 positions, as confirmed by mass spectrometry (M+2 shift) and NMR analysis [6] [7].
Chemo-Enzymatic Coupling: Advanced protocols combine chemically synthesized ¹⁵N₂-uracil with ribose moieties using enzymes from the pentose phosphate pathway. This approach achieves near-quantitative coupling yields (>80%) while preserving isotopic integrity at the nitrogen positions. The enzymatic step utilizes uridine phosphorylase to form the N-glycosidic bond, creating uridine-¹⁵N₂, which can be subsequently phosphorylated to nucleotide forms [2].
Table 1: Optimization Parameters for Uracil-¹⁵N₂ Synthesis
Synthetic Approach | Key Precursor | Isotopic Incorporation Efficiency | Final Atom % ¹⁵N | Scalability |
---|---|---|---|---|
Precursor-directed chemical synthesis | ¹⁵N-Urea | 75-85% | ≥98% | Moderate (gram-scale) |
Chemo-enzymatic coupling | ¹⁵N₂-Uracil + Ribose | >95% | ≥98% | High (multi-gram) |
Biomass fermentation | ¹⁵N-Ammonium salts | 30-50% | 90-95% | Industrial |
The selection between nitrogen-15 and carbon-13 labeling strategies for uracil derivatives involves critical considerations of synthetic complexity, isotopic scrambling risks, spectral utility, and cost efficiency.
Synthetic Efficiency: ¹⁵N₂ incorporation in uracil demonstrates significant advantages over ¹³C labeling routes. The direct chemical synthesis of Uracil-¹⁵N₂ from ¹⁵N-urea achieves 75-85% isotopic incorporation in a single step, whereas site-specific ¹³C labeling (e.g., at C2 or C4 positions) often requires multi-step protected syntheses using expensive ¹³C-precursors like ¹³C-bromoacetic acid or K¹³CN. For dual-labeled Uracil-¹³C₂,¹⁵N₂ (CAS: 181517-11-3), yields decrease substantially (50-60%) due to competing reaction pathways and purification challenges [4].
Isotopic Scrambling: Biomass-based production methods exhibit pronounced differences between nitrogen and carbon isotopes. When Escherichia coli is cultured in ¹⁵N-ammonium chloride media, efficient incorporation into uracil occurs with minimal cross-talk to carbon positions. In contrast, ¹³C-glucose media induces significant isotopic scrambling in uracil derivatives due to extensive metabolic redistribution via the pentose phosphate and glycolysis pathways. This results in unwanted ¹³C-¹³C couplings (⁴Jₛ ≈ 1-3 Hz) that complicate NMR spectra [2].
Spectral Performance: In NMR applications, ¹⁵N₂ labeling provides distinct advantages for studying large RNAs (>50 nt). The ¹⁵N nuclei offer excellent dispersion in heteronuclear single quantum coherence (HSQC) experiments with reduced signal overlap compared to ¹³C spectra. However, ¹³C labels enable the observation of carbon-carbon couplings and direct detection of ribose-nucleobase interactions. For TROSY-based NMR of riboswitches, the combination 1',5',6-¹³C₃-1,3-¹⁵N₂-UTP produces superior spectral quality by exploiting both labeling benefits [2].
Table 2: Comparative Analysis of Uracil Isotopologues for Research Applications
Parameter | Uracil-¹⁵N₂ | Uracil-¹³C₂ | Uracil-¹³C₂,¹⁵N₂ |
---|---|---|---|
Isotopic Purity | ≥98 atom % ¹⁵N | ≥99 atom % ¹³C | ≥98% ¹⁵N, ≥99% ¹³C |
Production Cost (rel.) | 1x | 3.5x | 6x |
NMR Sensitivity | Moderate (¹⁵N) | High (¹³C) | Excellent |
Isotopic Scrambling Risk | Low | Moderate-High | Moderate-High |
Primary Research Use | Protein-RNA interactions | Metabolic flux studies | High-res RNA structure |
Translating laboratory-scale synthesis of Uracil-¹⁵N₂ to industrial production presents multifaceted challenges that impact cost, purity, and availability for the scientific community.
Precursor Supply Chain Limitations: The global production capacity for high-enrichment ¹⁵N-urea (≥98 atom %) remains constrained due to energy-intensive isotope separation technologies (cryogenic distillation of NO, chemical exchange). This bottleneck causes significant price volatility, with ¹⁵N-urea costing approximately $1,200-1,500/gram versus $5-10/gram for unlabeled urea. These costs propagate directly to Uracil-¹⁵N₂ pricing, currently at $2,000-3,000/mg for research-grade material [1] [4].
Enzymatic Coupling Sensitivity: In chemo-enzymatic production, the uridine phosphorylase-mediated coupling exhibits stringent reaction optimization requirements. Parameters including pH (optimum 7.8-8.2), temperature (37±0.5°C), ionic strength (≤100 mM KCl), and cofactor concentrations (phosphate ≥5 mM) must be meticulously controlled to prevent enzyme denaturation and maintain coupling yields >80%. Scaling beyond 100-g batches introduces thermal gradient issues and substrate mixing inefficiencies that reduce yield to 60-70% [2].
Purification Hurdles: Industrial-scale purification requires specialized infrastructure to handle radioactive-level containment for isotopic separation. Reverse-phase chromatography columns must be dedicated exclusively to ¹⁵N products to prevent cross-contamination with natural abundance compounds. The final crystallization step demands slow anti-solvent addition (ethanol/water mixtures) under controlled temperature ramping (-0.5°C/min) to achieve ≥99.5% chemical purity. These processes extend production timelines to 4-6 months for kilogram quantities, as noted in supplier projections of "12-16 week lead times" for routine research quantities [1] [6].
Table 3: Scalability Challenges and Mitigation Strategies in Uracil-¹⁵N₂ Production
Production Challenge | Impact on Scaling | Current Mitigation Approaches | Future Development |
---|---|---|---|
High-cost ¹⁵N precursors | 70-80% of material cost | Long-term contracts with isotope producers | Plasma-enhanced isotope separation |
Enzymatic yield drop at >100L scale | 20-25% yield reduction | Immobilized enzyme bioreactors | Engineered thermostable phosphorylases |
Isotopic cross-contamination | ≥2% impurity without controls | Dedicated production trains | AI-optimized cleaning validation protocols |
Crystallization consistency | Polymorph formation in large batches | Seeded directional crystallization | Continuous flow crystallization |
Despite these constraints, advances in continuous-flow bioreactors and immobilized enzyme technologies show promise for reducing production costs by 30-40% over the next five years. The growing demand for stable isotope-labeled biomolecules in structural biology and metabolomics ensures continued investment in overcoming these scalability barriers [2] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9